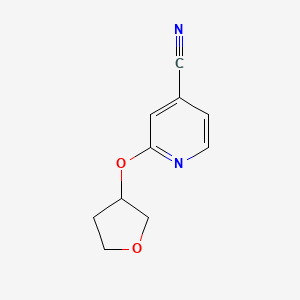

2-(Oxolan-3-yloxy)pyridine-4-carbonitrile

Description

2-(Oxolan-3-yloxy)pyridine-4-carbonitrile is a pyridine derivative featuring a tetrahydrofuran (oxolane) ring attached via an ether linkage at the pyridine’s 2-position and a cyano (-CN) group at the 4-position.

Properties

IUPAC Name |

2-(oxolan-3-yloxy)pyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-6-8-1-3-12-10(5-8)14-9-2-4-13-7-9/h1,3,5,9H,2,4,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFQUJWRUCRWUMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxolan-3-yloxy)pyridine-4-carbonitrile typically involves the reaction of 4-cyanopyridine with oxolan-3-ol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

4-Cyanopyridine+Oxolan-3-olBasethis compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(Oxolan-3-yloxy)pyridine-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: The pyridine ring can undergo substitution reactions, where the oxolan-3-yloxy group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

2-(Oxolan-3-yloxy)pyridine-4-carbonitrile has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

Industry: It can be used in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of 2-(Oxolan-3-yloxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target molecules, leading to changes in their activity or function. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations:

Solubility: The oxolane group in 2-(Oxolan-3-yloxy)pyridine-4-carbonitrile may improve solubility in polar solvents compared to thiophene (lipophilic) or spirocyclic (bulky) substituents . Steric Effects: Bulky substituents (e.g., spiro bicyclic groups) may hinder reactivity in cross-coupling reactions, whereas smaller groups like oxolane or piperidine offer more synthetic flexibility .

Synthesis Routes: Pyridine-4-carbonitrile derivatives are typically synthesized via nucleophilic substitution, cyclization, or multi-step sequential reactions. For example, adenosine receptor antagonist 11v () was synthesized in 53% yield using sequential processing, highlighting the challenges of maintaining purity (97.10% achieved).

Biological and Functional Relevance: Pharmacological Activity: The pyrazolo-pyrimidine derivative () exhibits dual receptor antagonism, suggesting that electron-deficient pyridine cores paired with nitrogen-rich substituents enhance target binding.

Biological Activity

2-(Oxolan-3-yloxy)pyridine-4-carbonitrile is a synthetic compound featuring a pyridine ring substituted with an oxolan-3-yloxy group and a carbonitrile functional group. This unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. Ongoing research aims to explore its interactions with biological targets and its therapeutic implications.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : CHNO

The presence of the oxolane and carbonitrile groups contributes to its chemical reactivity and potential biological interactions.

Biological Activity

Preliminary studies suggest that this compound may exhibit various biological activities, potentially interacting with specific biomolecules and influencing biological pathways. The following sections detail its potential pharmacological effects based on current research findings.

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, studies on related compounds suggest that they may interact with bacterial cell walls or inhibit essential enzymes, thereby exerting their antimicrobial effects.

Binding Affinity Studies

Interaction studies focusing on binding affinity with specific proteins or enzymes are crucial for understanding the compound's therapeutic potential. Molecular docking studies could provide insights into how this compound fits within active sites of target proteins, which is essential for drug development.

Case Studies and Research Findings

-

Antibacterial Studies : In related research, derivatives of pyridine have been tested for their ability to inhibit biofilm formation in pathogenic bacteria. Such studies highlight the importance of structural modifications in enhancing antibacterial efficacy.

"The introduction of specific substituents can significantly influence the antibacterial activity and biofilm inhibition potential of pyridine derivatives" .

- Structural Activity Relationship (SAR) : Understanding the SAR for compounds similar to this compound is vital for predicting its biological behavior. Variations in substitution patterns can lead to significant differences in activity profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.